Bucharidine Bucharidine Quinoline Alkaloid Extracted from Haplophyllum bucharicum
It has estrogenic action.
Bucharidine(cas 25865-94-5) is quinoline alkaloid, extracted from Haplophyllum bucharicum It has estrogenic action.
Brand Name: Vulcanchem
CAS No.: 25865-94-5
VCID: VC20777083
InChI: InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23)
SMILES: CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

Bucharidine

CAS No.: 25865-94-5

Cat. No.: VC20777083

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

Purity: 98%. Method of determination of purity: IR, mass, NMR H1, TLC plate: silica gel KSK system toluol-ethyl acetat-formic acid (5:4:1) Rf=0,64

* For research use only. Not for human or veterinary use.

Bucharidine - 25865-94-5

CAS No. 25865-94-5
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name 4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23)
Standard InChI Key FNNBYKQCHDQXOO-UHFFFAOYSA-N
Isomeric SMILES CC(C1=C(NC2=CC=CC=C2C1=O)O)C3(CCC(C(O3)(C)C)O)C
SMILES CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C
Canonical SMILES CC(C1=C(NC2=CC=CC=C2C1=O)O)C3(CCC(C(O3)(C)C)O)C
Appearance White powder

Chemical Properties and Structure

Bucharidine possesses a complex molecular structure characterized by a quinoline core with multiple functional groups. Understanding its chemical properties is essential for appreciating its biological activities and potential for derivative synthesis.

Molecular Identification

Bucharidine is identified by several standard chemical identifiers that facilitate its recognition in scientific literature and chemical databases:

PropertyValue
CAS Number25865-94-5
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
IUPAC Name4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one
Standard InChIKeyFNNBYKQCHDQXOO-UHFFFAOYSA-N

The compound's molecular structure features a quinolin-2-one core with hydroxyl groups and a substituted oxane ring. This structural arrangement contributes to its biological activity profile and provides opportunities for structural modifications to enhance specific properties.

Physical Characteristics

Bucharidine is typically available as a purified compound with defined physical characteristics. Commercial preparations often specify a purity of 98%, which can be determined through various analytical methods including infrared spectroscopy (IR), mass spectrometry, proton nuclear magnetic resonance (NMR H1), and thin-layer chromatography (TLC). The TLC characteristics of Bucharidine include an Rf value of 0.64 when using a silica gel KSK system with toluene-ethyl acetate-formic acid (5:4:1) as the mobile phase.

Source and Isolation

Bucharidine is primarily sourced from plants of the genus Haplophyllum, with Haplophyllum bucharicum being the principal natural source. The genus Haplophyllum belongs to the Rutaceae family, which is known for its rich diversity of alkaloids and other bioactive compounds.

Botanical Sources

The genus Haplophyllum comprises approximately 70 species distributed across a wide geographical range from the Mediterranean region to eastern Siberia . These plants have been utilized in traditional medicine systems across various cultures. Specifically, Haplophyllum bucharicum, the source of Bucharidine, is found in Central Asia, particularly in regions corresponding to modern-day Uzbekistan and Tajikistan.

Extraction and Purification

The isolation of Bucharidine typically involves extraction from plant material using organic solvents, followed by various chromatographic techniques for purification. The process generally follows these steps:

  • Collection and preparation of plant material (typically aerial parts)

  • Extraction using appropriate solvents

  • Fractionation of the crude extract

  • Isolation and purification using chromatographic techniques

  • Structural confirmation through spectroscopic methods

Related species such as Haplophyllum tuberculatum have been subjected to similar extraction procedures, yielding various quinolone alkaloids including buchapine, which shares structural similarities with Bucharidine . The extraction methodologies developed for these related compounds provide valuable insights into the optimal approaches for Bucharidine isolation.

Biological Activities

Bucharidine exhibits several biological activities that contribute to its potential therapeutic applications. Research has highlighted its estrogenic properties and potential applications in pharmaceutical development.

Estrogenic Action

One of the most documented biological activities of Bucharidine is its estrogenic action. As an estrogenic compound, Bucharidine may interact with estrogen receptors and potentially influence various physiological processes regulated by these receptors, including reproductive functions, bone metabolism, and cardiovascular health.

Biological ActivityPotential ApplicationResearch Status
Anti-cancerTreatment of specific cancer typesUnder investigation through derivative synthesis
Anti-pathogenicDevelopment of antimicrobial agentsPreliminary studies
Hormonal regulationHormone replacement therapyRequires further evaluation

The quinoline alkaloid structure of Bucharidine, similar to other compounds in its class, suggests potential applications in treating various conditions. Related compounds from the Haplophyllum genus have demonstrated activities including anti-HIV properties, suggesting areas for further investigation with Bucharidine .

Research Findings

Research on Bucharidine continues to evolve, with particular focus on the development of derivatives with enhanced pharmacological properties and expanding our understanding of its structure-activity relationships.

Derivatives and Modifications

Recent research indicates that modifications to the Bucharidine structure can lead to compounds with enhanced activity against specific targets, such as cancer cells or pathogens. These modifications typically involve:

  • Alterations to the quinoline core structure

  • Introduction of functional groups to enhance specific activities

  • Structural modifications to improve pharmacokinetic properties

The synthesis of these derivatives typically involves chemical reactions that introduce functional groups or alter the existing structure of Bucharidine. These structural modifications aim to enhance the compound's efficacy, specificity, or bioavailability, potentially leading to more effective therapeutic agents.

Comparative Analysis with Related Compounds

Studies comparing Bucharidine with other quinoline alkaloids from the same or related species provide valuable insights into structure-activity relationships. For instance, buchapine, another quinolone alkaloid isolated from Haplophyllum bucharicum and Haplophyllum tuberculatum, has demonstrated anti-HIV activity against HIV-1 in cultured human lymphoblastoid CEM-SS cells, with an EC50 of 0.94 μM and IC50 of 29.0 μM .

Additionally, naturally occurring quinolone alkaloids from the Haplophyllum genus, including buchapine, have been evaluated for anti-HIV activity on human CD4+ T cell lines infected with HIV-1NL4.3 virus, showing inhibitory activity with IC50 values of 2.99 and 3.80 μM . These findings highlight the potential of Bucharidine and related compounds as templates for developing novel antiviral agents.

Future Research Directions

The current body of knowledge regarding Bucharidine points to several promising directions for future research:

Comprehensive Pharmacological Profiling

While the estrogenic properties of Bucharidine have been documented, a comprehensive profile of its pharmacological activities is still developing. Future research should focus on:

  • Detailed receptor binding studies to determine specificity and affinity

  • In vivo studies to evaluate pharmacokinetics and bioavailability

  • Toxicological assessments to establish safety profiles

  • Comparative studies with established therapeutic agents

Expanded Derivative Development

The initial success in developing Bucharidine derivatives with enhanced activity suggests potential for further optimization. Future work in this area might include:

  • Systematic structure-activity relationship studies

  • Development of derivatives with improved target specificity

  • Exploration of novel synthetic pathways to access diverse structural analogs

  • Investigation of combination therapies with established treatments

Biotechnological Approaches

Modern biotechnological approaches could significantly enhance Bucharidine research:

  • Development of plant cell culture systems for sustainable production

  • Genetic engineering of source plants to enhance alkaloid production

  • Biocatalytic approaches for selective modification of the Bucharidine scaffold

  • Computational modeling to predict biological activities of proposed derivatives

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